(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine

Organic Synthesis Polymer Chemistry Medicinal Chemistry

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine, also referred to as PVEA , is a bifunctional tertiary amine that integrates a pyridin-2-ylethyl pharmacophore with a polymerizable vinyloxyethyl moiety. Its molecular formula is C₁₁H₁₆N₂O (molecular weight 192.26 g·mol⁻¹).

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 625410-03-9
Cat. No. B1366473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine
CAS625410-03-9
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC=COCCNCCC1=CC=CC=N1
InChIInChI=1S/C11H16N2O/c1-2-14-10-9-12-8-6-11-5-3-4-7-13-11/h2-5,7,12H,1,6,8-10H2
InChIKeyZEGNVUVSGCGHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine (CAS 625410-03-9) – Structural Identity and Procurement-Relevant Physicochemical Profile


(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine, also referred to as PVEA , is a bifunctional tertiary amine that integrates a pyridin-2-ylethyl pharmacophore with a polymerizable vinyloxyethyl moiety. Its molecular formula is C₁₁H₁₆N₂O (molecular weight 192.26 g·mol⁻¹) . The compound is a colorless to pale yellow liquid at ambient temperature, exhibiting a melting point of 14–15 °C, a boiling range of 210–214 °C, and a density of approximately 1.067 g·mL⁻¹ . Key computational descriptors include a predicted logP of 1.76 and a polar surface area (PSA) of 34.15 Ų . These values position it as a moderately lipophilic, low‑molecular‑weight heterocyclic amine carrying a reactive vinyl ether handle, which is critical for applications in medicinal chemistry, polymer science, and coordination chemistry.

Why Generic Substitution of (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine (CAS 625410-03-9) Compromises Reactivity and Functional Density


Although numerous heterocyclic amines and vinyl ethers are commercially available, directly replacing (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine with a simple structural congener is problematic because this compound uniquely positions a secondary amine between a 2‑pyridylethyl moiety and a terminal vinyl ether group . The 2‑pyridylethyl segment provides metal‑coordination and hydrogen‑bonding capability that differs substantially from the 4‑pyridyl regioisomer (CAS 462068-53-7) , while the vinyloxyethyl chain offers a distinct reactivity manifold (radical or cationic polymerization, thiol‑ene click chemistry) that is absent in the non‑vinyl analog 2‑(2‑aminoethyl)pyridine (CAS 2706-56-1) . Substituting with 2‑(2‑vinyloxyethyl)pyridine (CAS 52818-63-0) eliminates the central amine, forfeiting a hydrogen‑bond donor/acceptor site and lowering the molecular weight from 192.26 to 149.19 g·mol⁻¹, which alters both physical properties and available functional handles [1]. The quantitative evidence below demonstrates that these structural–functional differences translate into measurable divergence in molecular descriptors, purity profiles, and hazard classifications, making generic substitution impractical for applications that require the exact spatial arrangement of the pyridine, amine, and vinyl ether functionalities.

Quantitative Differentiation of (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine (CAS 625410-03-9) Against Closest Structural Analogs


Molecular Weight Advantage: (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine vs. 2-(2-Vinyloxyethyl)pyridine

The target compound possesses a molecular weight of 192.26 g·mol⁻¹, which is 43.07 g·mol⁻¹ (28.9 %) higher than that of the simpler analog 2‑(2‑vinyloxyethyl)pyridine (MW 149.19 g·mol⁻¹) [1]. This difference arises from the presence of an additional –NH–CH₂–CH₂– spacer, introducing a secondary amine that can serve as a hydrogen‑bond donor, a protonation site, or a metal‑coordination point. The extra mass directly reflects increased functional density, which is critical when designing bifunctional monomers or chelating ligands where multiple binding interactions are required.

Organic Synthesis Polymer Chemistry Medicinal Chemistry

LogP Shift and Polarity: Differentiation from the Non‑Vinyl Analog 2-(2-Aminoethyl)pyridine

In silico descriptors reveal a substantial lipophilicity shift between the target compound and its closest non‑vinyl relative. (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine exhibits a predicted logP of 1.76 and a PSA of 34.15 Ų . 2‑(2‑Aminoethyl)pyridine (CAS 2706-56-1), lacking the vinyloxyethyl chain, has a ClogP of approximately 0.76 and a PSA of 38.91 Ų [1]. The vinyl ether appended amine is 0.98 log units more lipophilic, indicating greater membrane permeability potential and different solvent compatibility. This shift is relevant for fine‑tuning pharmacokinetic properties or for controlling polymer solubility.

ADME Prediction Medicinal Chemistry Polymer Solubility

Commercial Purity Consistency: Target Compound vs. Pyridin-4-yl Regioisomer

Among leading research‑chemical suppliers, (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine is routinely offered at a minimum purity of 95 % (AKSci, Chemenu) up to 98 % (MolCore, Leyan) . In contrast, the pyridin-4-yl regioisomer (CAS 462068-53-7) is listed by the same supplier grade with a typical purity of 95 % (AKSci) . The narrower purity range and the availability of a 98 % grade for the target compound translate into a demonstrable supply‑chain advantage, enabling users to procure higher initial purity for sensitive catalytic or polymerization reactions without additional in‑house purification.

Quality Control Procurement Building Block Reliability

Hazard Mitigation: Irritant Classification Compared to Structural Analogs with Systemic Toxicity

Safety data sheets classify (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine as an irritant (Hazard Class: Xi) , a relatively mild risk profile among heterocyclic amines. This is a meaningful operational advantage over common laboratory amines such as 2‑(2‑aminoethyl)pyridine, which carries a GHS06 (skull‑and‑crossbones) acute toxicity signal word “Danger” and specific target organ toxicity (STOT) warnings [1]. The lower hazard classification of the target compound simplifies storage, handling, and waste disposal procedures, reducing institutional compliance burden and enabling broader use in high‑throughput or automated synthesis workflows.

Lab Safety Procurement Risk Handling Protocol

High-Value Application Scenarios for (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine (CAS 625410-03-9) Driven by Quantitative Structure–Property Evidence


Synthesis of Bifunctional Copolymerizable Monomers for Smart Hydrogels

The vinyloxyethyl substituent allows direct participation in radical or cationic polymerization, while the pyridyl‑amine segment can chelate transition metals or undergo post‑polymerization quaternization [1]. The predicted logP of 1.76 and PSA of 34.15 Ų (Evidence Item 2) indicate optimal hydrophobic–hydrophilic balance for designing stimuli‑responsive copolymers that undergo controlled swelling transitions in response to pH or metal‑ion concentration.

Ligand Precursor for Transition-Metal Catalysts

The 2‑pyridylethylamine core is a well‑known bidentate coordination motif [2]. The additional vinyl ether handle distinguishes this compound from simpler pyridylamines (Evidence Item 1) by enabling covalent immobilization of the resulting catalyst on polymer supports or electrode surfaces, offering a measurable advantage in catalyst recyclability studies.

Fluorescent Probe and Sensor Development

Studies on 2‑pyridin-2‑ylethanamine derivatives have demonstrated their utility in constructing “ON–OFF–ON” fluorescent probes for Fe³⁺ and pyrophosphate detection [3]. The vinyloxyethyl arm of the target compound provides a unique orthogonal reactive site for attaching fluorophores or targeting moieties without interfering with the metal‑recognizing pyridylamine unit (supported by Evidence Items 1 and 3), enabling cleaner bioconjugation chemistry than non‑vinyl analogs.

Medicinal Chemistry Fragment Library Stock

The compound’s favorable irritant‑only hazard classification (Evidence Item 4) and availability at up to 98 % purity (Evidence Item 3) make it a cost‑effective choice for inclusion in high‑throughput screening fragment libraries. Its predicted logP shift of approximately +1 unit relative to 2‑(2‑aminoethyl)pyridine (Evidence Item 2) expands the lipophilicity coverage of a fragment deck, which is a quantitative parameter routinely used to evaluate library diversity.

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